molecular formula C19H17N5O B2922120 N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide CAS No. 2034354-03-3

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide

Cat. No. B2922120
CAS RN: 2034354-03-3
M. Wt: 331.379
InChI Key: FXGNONCJYHCXQL-UHFFFAOYSA-N
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Description

“N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide” is a compound that contains an indole nucleus . Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . The indole nucleus is found in many important synthetic drug molecules and binds with high affinity to multiple receptors, which is helpful in developing new useful derivatives .

Scientific Research Applications

Antituberculosis Activity

Research involving thiazole-aminopiperidine hybrid analogues, similar in structural complexity and targeting mechanisms akin to N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide, has demonstrated promising antituberculosis activity. These compounds have been evaluated for their inhibition capabilities against Mycobacterium tuberculosis, highlighting the potential of such molecules in contributing to novel antituberculosis therapies (Jeankumar et al., 2013).

Synthesis of Heterocycles

The facile and efficient synthesis of novel ethyl-1,3,4-triphenyl-1H-pyrazolo[3,4-b]pyridine-6-carboxylate products, achieved via condensation of pyrazole-5-amine derivatives, suggests the utility of similar compounds in the preparation of N-fused heterocycle products. This process, which yields new compounds in good to excellent yields, underscores the significance of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide in synthesizing complex heterocyclic structures (Ghaedi et al., 2015).

N-Alkylation in Organic Synthesis

The N-alkylation of various nitrogen heterocycles, including pyrazole and indole, demonstrates the utility of such reactions in modifying the structure and properties of nitrogen-containing compounds. This method, employing alkyl halides, acetonitrile, and cesium fluoride–celite, showcases the versatility of compounds like N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide in organic synthesis (Hayat et al., 2001).

Ligand Design for Metal Complexes

Compounds with pyrazol-1-yl and pyridin-4-yl moieties have been used in the design of ligands for metal complexes, which exhibit interesting properties such as spin-crossover behavior. This application is crucial in materials science, where the manipulation of spin states can lead to advanced materials for electronic and magnetic devices (Berdiell et al., 2021).

Antimicrobial and Antiallergic Agents

The structural framework of N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide may also lend itself to the development of novel antimicrobial and antiallergic agents. Studies on similar compounds have shown potential in inhibiting microbial growth and allergic responses, suggesting a broad therapeutic application range for these molecules (Rahmouni et al., 2016).

properties

IUPAC Name

N-[2-(4-pyridin-4-ylpyrazol-1-yl)ethyl]-1H-indole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N5O/c25-19(18-11-15-3-1-2-4-17(15)23-18)21-9-10-24-13-16(12-22-24)14-5-7-20-8-6-14/h1-8,11-13,23H,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXGNONCJYHCXQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N2)C(=O)NCCN3C=C(C=N3)C4=CC=NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}-1H-indole-2-carboxamide

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